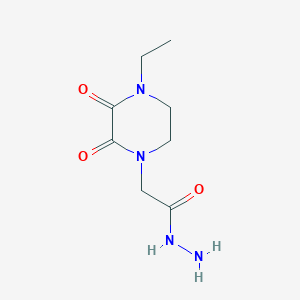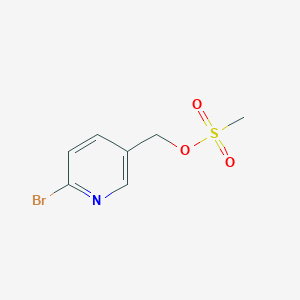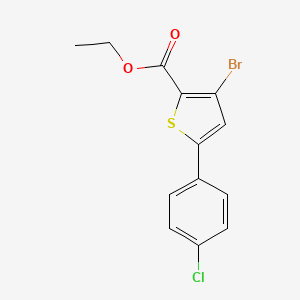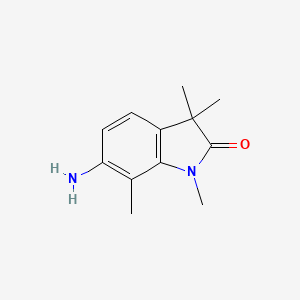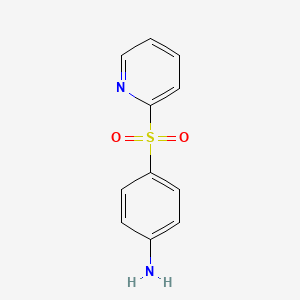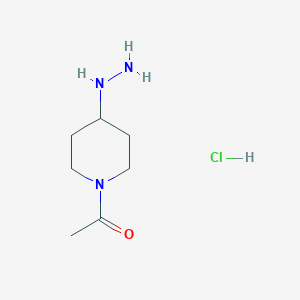
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride typically involves the acetylation of 4-hydrazinopiperidine. One method involves reacting 4-hydrazinopiperidine with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Acetyl-4-hydrazinopiperidine.
Reduction: Alcohols or amines derived from the reduction of the acetyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-4-aminopiperidine hydrochloride: Similar in structure but with an amino group instead of a hydrazine group.
1-Acetyl-4-(4-hydroxyphenyl)piperazine: Contains a piperazine ring and a hydroxyphenyl group.
Piperine: A naturally occurring piperidine derivative with significant biological activity
Uniqueness
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H16ClN3O |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
1-(4-hydrazinylpiperidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H15N3O.ClH/c1-6(11)10-4-2-7(9-8)3-5-10;/h7,9H,2-5,8H2,1H3;1H |
Clave InChI |
UQIQMRMOGOPYGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)NN.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

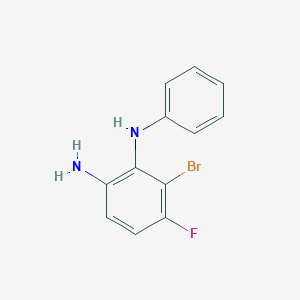
![7-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8427954.png)

![4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid](/img/structure/B8427960.png)

![(6-Chlorobenzo[d]isothiazol-3-yl)methanol](/img/structure/B8427968.png)
